

# Early-phase clinical trial data on Lesinurad safety and efficacy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Early-Phase Clinical Trial Data on **Lesinurad**: Safety and Efficacy

#### Introduction

**Lesinurad** (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, particularly for patients who do not achieve target serum uric acid (sUA) levels with an XOI alone.[1][3] **Lesinurad**'s mechanism of action provides a dual-pronged approach to lowering sUA levels by both reducing uric acid production (via the XOI) and increasing its renal excretion.[4] This document provides a detailed overview of the early-phase clinical trial data, focusing on the safety, efficacy, pharmacokinetics, and experimental protocols of **Lesinurad**.

### **Mechanism of Action**

**Lesinurad** primarily functions by inhibiting the uric acid transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. [1][4] By blocking URAT1, **Lesinurad** increases the fractional excretion of uric acid (FEUA), thereby lowering sUA concentrations.[5] The drug also demonstrates inhibitory effects on Organic Anion Transporter 4 (OAT4), another transporter implicated in diuretic-induced hyperuricemia.[2][5] Unlike older uricosuric agents such as probenecid, **Lesinurad** does not significantly inhibit OAT1 or OAT3 at clinical concentrations, potentially reducing the risk of certain drug-drug interactions.[2][5]





Click to download full resolution via product page

**Caption: Lesinurad**'s Mechanism of Action in the Renal Tubule.

# Pharmacokinetics and Pharmacodynamics (Phase 1 Data)

Early-phase studies in healthy male volunteers were conducted to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and safety of **Lesinurad**. These included single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Following single oral doses ranging from 5 mg to 600 mg, **Lesinurad** was rapidly absorbed, with maximum plasma concentrations (Cmax) reached within 1 to 4 hours.[6] Exposure, as measured by Cmax and the area under the plasma concentration-time curve (AUC), increased proportionally with the dose.[6] The elimination half-life is approximately 5 hours. Multiple daily doses did not lead to drug accumulation.[6] Approximately 30-40% of the administered dose is excreted unchanged in the urine.[6]



The pharmacodynamic effect is a dose-dependent reduction in sUA and an increase in the urinary excretion of uric acid.[6] A single 200 mg dose was shown to reduce sUA levels by 33% and increase the fractional excretion of uric acid (FEUA) 3.6-fold within 6 hours.[5]

Table 1: Pharmacokinetics of Single-Dose Lesinurad (Fed State)

| Parameter             | Lesinurad 200 mg |
|-----------------------|------------------|
| Cmax (Geometric Mean) | 6 μg/mL          |
| AUC (Geometric Mean)  | 29 μg·hr/mL      |
| Tmax (Time to Cmax)   | 1 - 4 hours[1]   |

| Elimination Half-life (t½) | ~5 hours |

Table 2: Pharmacodynamic Effects of Single-Dose Lesinurad in Healthy Volunteers

| Dose   | Peak FEUA Increase (from 5.8% baseline) | Maximum sUA Reduction |  |
|--------|-----------------------------------------|-----------------------|--|
| 200 mg | 21.8% (at 6 hours)[5]                   | 33% (at 6 hours)[5]   |  |
| 400 mg | 26.7% (at 6 hours)[5]                   | -                     |  |

| 600 mg | 32.3% (at 6 hours)[5] | 42% (at 6 hours)[5] |

## Pivotal Clinical Trial Efficacy (Phase 3 Data)

The efficacy of **Lesinurad** was primarily established in three pivotal Phase 3, randomized, double-blind, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[3] These studies evaluated **Lesinurad** in combination with an XOI in patients with gout who had an inadequate response to XOI monotherapy.

The primary endpoint for the CLEAR studies was the proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[7][8] For the CRYSTAL study, which enrolled patients with tophaceous gout, the primary endpoint was the proportion of patients achieving a target sUA of <5.0 mg/dL at month 6.[3] In all three trials, the combination of **Lesinurad** 200 mg with an XOI



was significantly more effective at lowering sUA to target levels compared to XOI therapy alone.[3]



Click to download full resolution via product page

**Caption:** Dual-Mechanism Approach to Lowering Serum Uric Acid.

Table 3: Primary Efficacy Endpoint in Phase 3 Trials (Proportion of Patients Achieving sUA Target at Month 6)

| Trial                       | Placebo + XOI | Lesinurad 200 mg<br>+ XOI | Lesinurad 400 mg<br>+ XOI |
|-----------------------------|---------------|---------------------------|---------------------------|
| CLEAR 1 (Target <6.0 mg/dL) | 27.9%[3]      | 54.2%[3]                  | 59.2%[8]                  |
| CLEAR 2 (Target <6.0 mg/dL) | 23.3%         | 55.2%                     | 66.5%                     |

| CRYSTAL (Target <5.0 mg/dL) | 46.8% | 56.6% (p=0.13 vs placebo) | 76.1% (p<0.0001 vs placebo) [4] |

## Safety and Tolerability Profile



Across the Phase 3 clinical program, **Lesinurad** 200 mg in combination with an XOI was generally well-tolerated, with a safety profile comparable to XOI monotherapy.[3][9] The 400 mg dose was associated with a higher incidence of adverse events, particularly renal-related events, and was not approved for commercial use.[8][9]

The most notable safety concern was an increase in serum creatinine.[7] These elevations were typically transient and reversible, often resolving without discontinuation of the study drug. [7][8] The risk of acute renal failure is increased if **Lesinurad** is used as monotherapy; therefore, it is only indicated for use in combination with an XOI.[2] Other common treatment-emergent adverse events (TEAEs) included upper respiratory tract infections, back pain, and arthralgia.[10] The incidence of kidney stones, a known risk for uricosuric agents, was not significantly different between the combination therapy and XOI monotherapy groups.[3][11]

Table 4: Overview of Safety Data from Pooled Phase 3 Trials

| Adverse Event<br>Category       | Placebo + XOI   | Lesinurad 200 mg<br>+ XOI | Lesinurad 400 mg<br>+ XOI |
|---------------------------------|-----------------|---------------------------|---------------------------|
| Any TEAE                        | 72.5%[4]        | 82.1%[4]                  | 82.6%[4]                  |
| Serious TEAEs                   | 3.9% - 4.0%[9]  | 4.4% - 6.0%[9]            | 8.0% - 9.5%[9][10]        |
| Discontinuation due to TEAEs    | 5.3%[9]         | 3.4% - 8.5%[4][9]         | 9.5% - 13.8%[4][9]        |
| Blood Creatinine<br>Increased   | 0.6% - 1.7%[12] | 3.0% - 3.8%[12]           | 5.9% - 6.9%[12]           |
| Kidney Stone TEAEs<br>(CLEAR 1) | 2.0%[3]         | 1.0%[3]                   | 2.5%[3]                   |

| Cardiovascular Events | Low and similar across groups[11] | Low and similar across groups[11] | Low and similar across groups[11] |

## **Experimental Protocols**Phase 1 Single and Multiple Ascending Dose Study



- Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of Lesinurad in healthy adult males.[6]
- Design: Randomized, placebo-controlled, ascending dose study.[6]
- Population: 34 subjects in the SAD portion; 32 subjects in the MAD portion.
- Intervention:
  - SAD: Single oral doses of Lesinurad solution from 5 mg to 600 mg.[6]
  - MAD: Once-daily oral doses of Lesinurad solution or capsules from 100 mg to 400 mg for 10 days.[6]
- Methodology: Plasma and urine samples were collected at predefined intervals for up to 48-72 hours post-dose to measure concentrations of Lesinurad and uric acid.[5][6] Safety was monitored through physical examinations, vital signs, ECGs, and clinical laboratory tests.[6]

#### Phase 3 CLEAR 1 & 2 Studies

- Objective: To evaluate the efficacy and safety of Lesinurad in combination with allopurinol in gout patients with an inadequate response to allopurinol alone.[7][9]
- Design: Two replicate, 12-month, multinational, randomized, double-blind, placebo-controlled trials.[7][9]
- Population: 603 (CLEAR 1) and 610 (CLEAR 2) adult patients with gout. Key inclusion criteria included being on a stable allopurinol dose (≥300 mg, or ≥200 mg for moderate renal impairment), having a screening sUA ≥6.5 mg/dL, and a history of ≥2 gout flares in the past year.[7][9]
- Intervention: Patients were randomized 1:1:1 to receive **Lesinurad** 200 mg, **Lesinurad** 400 mg, or placebo, once daily, in addition to their ongoing allopurinol therapy.[7] Gout flare prophylaxis was required for the first 5 months.[3]
- Methodology: The primary efficacy endpoint was the proportion of patients achieving sUA
  6.0 mg/dL at month 6. Secondary endpoints included gout flare rates and tophi resolution.
  [7] Safety was assessed via monitoring of adverse events and laboratory data.





Click to download full resolution via product page

**Caption:** Workflow for the Phase 3 CLEAR Clinical Trials.

### Conclusion

Early-phase clinical trials demonstrated that **Lesinurad** is an effective uricosuric agent that, when added to a xanthine oxidase inhibitor, significantly improves the proportion of gout patients achieving target serum uric acid levels.[3][9] The 200 mg daily dose provides a favorable benefit-risk profile, with manageable side effects comparable to XOI monotherapy.[3] The most significant safety finding was a dose-dependent, generally reversible increase in serum creatinine, underscoring the necessity of its use in combination with an XOI to mitigate renal risks.[2][7] The data from these foundational studies support the role of **Lesinurad** as an important adjunctive therapy for patients with inadequately controlled hyperuricemia.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Lesinurad Therapy and CYP2C9 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 8. Phase 3 Studies Evaluate Lesinurad for Gout Treatment The Rheumatologist [therheumatologist.org]
- 9. ard.bmj.com [ard.bmj.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ovid.com [ovid.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Early-phase clinical trial data on Lesinurad safety and efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764080#early-phase-clinical-trial-data-on-lesinurad-safety-and-efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com